An In-depth Technical Guide to the Solubility of 2-Chloro-4-(hydroxymethyl)phenylboronic Acid in Organic Solvents
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-(hydroxymethyl)phenylboronic acid, a key building block in synthetic organic chemistry and drug discovery. R...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-(hydroxymethyl)phenylboronic acid, a key building block in synthetic organic chemistry and drug discovery. Recognizing the absence of extensive quantitative solubility data in peer-reviewed literature for this specific compound, this document synthesizes established principles from analogous arylboronic acids to forecast solubility behavior. Furthermore, a robust, step-by-step experimental protocol for determining thermodynamic solubility is detailed, empowering researchers to generate precise data in their own laboratory settings. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this reagent's solubility for reaction optimization, purification, and formulation development.
Introduction: The Role and Importance of 2-Chloro-4-(hydroxymethyl)phenylboronic Acid
2-Chloro-4-(hydroxymethyl)phenylboronic acid is a bifunctional organoboron compound of significant interest in medicinal chemistry and materials science. Its utility is primarily centered on its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The presence of the chloro, hydroxymethyl, and boronic acid functionalities on the phenyl ring offers multiple points for molecular elaboration, making it a versatile precursor for complex molecular architectures.
A thorough understanding of its solubility in various organic solvents is a critical, yet often overlooked, prerequisite for its effective application. Solubility dictates crucial experimental parameters, including:
Reaction Kinetics: The concentration of the boronic acid in the reaction medium directly influences reaction rates.
Purification Strategies: The choice of solvents for crystallization or chromatography is dependent on differential solubility.
Formulation Development: For applications in drug delivery or materials science, solubility is a key determinant of bioavailability and processability.
This guide aims to bridge the current knowledge gap by providing both predictive insights and a practical framework for the experimental determination of this compound's solubility.
Theoretical and Predictive Solubility Profile
Key Structural Features Influencing Solubility:
Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This contributes to solubility in polar, protic solvents. However, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which are generally less polar and more soluble in non-polar organic solvents.[2]
Hydroxymethyl Group (-CH₂OH): This is a polar, protic group that can participate in hydrogen bonding, enhancing solubility in polar solvents like alcohols and water.
Chloro Substituent (-Cl): This electronegative group adds to the overall polarity of the molecule but is not a hydrogen-bonding participant. Its effect on solubility is generally less pronounced than the boronic acid and hydroxymethyl groups.
Aromatic Ring: The phenyl ring provides a non-polar, hydrophobic character, contributing to solubility in aromatic and other non-polar solvents.
Based on these features, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of 2-Chloro-4-(hydroxymethyl)phenylboronic Acid in Common Organic Solvents
Solvent Class
Examples
Predicted Solubility
Rationale
Protic Polar
Methanol, Ethanol
High
The hydroxyl and boronic acid groups can form strong hydrogen bonds with the solvent.
The polarity of the solvent can solvate the polar functional groups of the boronic acid. Phenylboronic acid shows high solubility in ethers and ketones.[3][4]
Aprotic Non-Polar
Toluene, Dichloromethane (DCM)
Moderate to Low
The aromatic ring of the boronic acid will have favorable interactions with these solvents, but the polar functional groups will be poorly solvated.
Aliphatic Non-Polar
Hexanes, Cyclohexane
Very Low
The high polarity of the boronic acid makes it poorly soluble in non-polar, aliphatic solvents. Phenylboronic acid has very low solubility in hydrocarbons.[4][5]
It is important to note that the esterification of boronic acids, for instance with pinacol, generally increases their solubility in a range of organic solvents.[3][6]
Experimental Determination of Thermodynamic Solubility
Given the lack of published quantitative data, experimental determination is crucial. The following protocol describes a reliable method for determining the thermodynamic (equilibrium) solubility of 2-Chloro-4-(hydroxymethyl)phenylboronic acid.
Principle
This method relies on the saturation of a solvent with the solute at a constant temperature, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its sensitivity and specificity.
An In-Depth Technical Guide to 2-Chloro-4-(hydroxymethyl)phenylboronic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-(hydroxymethyl)phenylboronic acid, a versatile building block with significant applications in organic synthesis and medicinal chemistry. This document...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-Chloro-4-(hydroxymethyl)phenylboronic acid, a versatile building block with significant applications in organic synthesis and medicinal chemistry. This document will delve into its chemical properties, synthesis, and critical role in the development of novel therapeutics, supported by practical insights and established protocols.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery
Phenylboronic acids and their derivatives have become indispensable tools in modern drug discovery.[1] Their utility stems from their unique chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, and their ability to act as bioisosteres of other functional groups, potentially enhancing the pharmacological properties of a molecule.[2] The introduction of specific substituents onto the phenylboronic acid scaffold allows for the fine-tuning of a compound's steric and electronic properties, which is a cornerstone of rational drug design.[3]
2-Chloro-4-(hydroxymethyl)phenylboronic acid is a prime example of a strategically substituted phenylboronic acid. The presence of a chlorine atom and a hydroxymethyl group provides multiple points for synthetic diversification and interaction with biological targets. The chloro-substituent can influence the molecule's conformation and metabolic stability, a critical consideration in drug development.[4] The hydroxymethyl group offers a handle for further chemical modification or can participate in hydrogen bonding interactions within a protein's active site.
Chemical Properties and Synthesis
Chemical Structure and Properties
Property
Value
IUPAC Name
(2-Chloro-4-(hydroxymethyl)phenyl)boronic acid
CAS Number
2828440-18-0
Molecular Formula
C₇H₈BClO₃
Molecular Weight
186.41 g/mol
Appearance
White to off-white solid
Solubility
Soluble in methanol, ethanol, and other polar organic solvents
The chemical reactivity of 2-Chloro-4-(hydroxymethyl)phenylboronic acid is dominated by the boronic acid moiety, which readily participates in Suzuki-Miyaura cross-coupling reactions. The chloro and hydroxymethyl groups are generally stable under these reaction conditions, allowing for their incorporation into more complex molecular architectures.
Synthesis Pathway
Diagram: General Synthesis Pathway of 2-Chloro-4-(hydroxymethyl)phenylboronic acid
Caption: General synthesis route via Grignard reaction.
Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid (Illustrative Example)
This protocol is a generalized procedure based on common laboratory practices for the synthesis of phenylboronic acids via a Grignard reagent.[7][8] Note: This is an illustrative example and should be adapted and optimized for the specific synthesis of 2-Chloro-4-(hydroxymethyl)phenylboronic acid, with appropriate safety precautions.
Grignard Reagent Formation:
a. All glassware must be oven-dried to exclude moisture.
b. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
c. Add a small crystal of iodine.
d. In the dropping funnel, place a solution of the substituted bromobenzene in anhydrous THF.
e. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
f. Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
g. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Borylation:
a. Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
b. In a separate flask, prepare a solution of the trialkyl borate in anhydrous THF.
c. Add the trialkyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -60 °C.
d. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
Hydrolysis and Workup:
a. Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous hydrochloric acid.
b. Transfer the mixture to a separatory funnel and extract with diethyl ether.
c. Wash the combined organic layers with water and then with brine.
d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
Purification:
a. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of organic solvents).
Applications in Drug Discovery and Development
The primary application of 2-Chloro-4-(hydroxymethyl)phenylboronic acid in drug discovery is as a key building block in the synthesis of complex organic molecules, most notably through the Suzuki-Miyaura cross-coupling reaction.[9] This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an organic halide, providing a powerful tool for the construction of biaryl and heteroaryl scaffolds that are prevalent in many pharmaceuticals.[10]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling.
The strategic placement of the chloro and hydroxymethyl groups on the phenylboronic acid ring can significantly influence the properties of the final drug candidate. For instance, chloro-substituted aromatic rings are found in numerous approved drugs and are known to enhance binding affinity and improve pharmacokinetic profiles.[4] The hydroxymethyl group can serve as a hydrogen bond donor or a site for further derivatization to modulate solubility and other physicochemical properties.
While specific examples of approved drugs containing the precise 2-chloro-4-(hydroxymethyl)phenyl moiety are not widely documented, the utility of closely related substituted phenylboronic acids is well-established in medicinal chemistry. For example, chloro-substituted phenylboronic acids are key intermediates in the synthesis of various kinase inhibitors and other targeted therapies.[11] The principles of using such building blocks to explore structure-activity relationships (SAR) are fundamental to modern drug discovery.[10]
Suppliers and Pricing
A number of chemical suppliers offer 2-Chloro-4-(hydroxymethyl)phenylboronic acid for research and development purposes. The pricing can vary based on the supplier, purity, and quantity.
Supplier
Product Number
Purity
Quantity
Price (USD)
Fluorochem
F570378
>97%
250 mg
~$70
Fluorochem
F570378
>97%
1 g
~$180
Fluorochem
F570378
>97%
5 g
~$760
Sigma-Aldrich
AMBH9884C052
-
-
Price on request
Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for current pricing and availability.
Conclusion
2-Chloro-4-(hydroxymethyl)phenylboronic acid is a valuable and versatile building block for researchers and drug development professionals. Its strategic substitution pattern provides a unique combination of chemical handles for synthetic elaboration and potential interactions with biological targets. A thorough understanding of its synthesis, reactivity, and applications, particularly in the context of Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the discovery and development of novel therapeutics. The continued exploration of molecules derived from this and related building blocks is expected to contribute significantly to the advancement of medicinal chemistry.
References
CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents. (n.d.).
4-Chlorophenylboronic Acid: A Key Intermediate in Pharma Synthesis. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.
Alves, M. J., et al. (2018).
Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Dey, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636.
Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556.
CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents. (n.d.).
US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents. (n.d.).
Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. (2020). Journal of Medicinal Chemistry, 63(23), 14786-14804.
110054642 Preparation method of 4-chlorophenylboronic acid - WIPO Patentscope. (n.d.). Retrieved February 15, 2026, from [Link]
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). The Organic Chemistry Tutor.
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals, 13(8), 173.
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022).
Formulation of boronic acid compounds - Patent US-6713446-B2 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Molecules, 26(11), 3188.
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved February 15, 2026, from [Link]
Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 195, 112270.
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] - Preprints.org. (2023, April 25). Retrieved February 15, 2026, from [Link]
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction:. (n.d.). Retrieved February 15, 2026, from [Link]
Boron-Based Drug Design. (2015). The Chemical Record, 15(3), 625-638.
Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. (2025, July 19). Molecules, 30(14), 5123.
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(15), 4983.
A Technical Guide to the Physicochemical Characterization of 2-Chloro-4-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the physical state and melting point of 2-Chloro-4-(hydroxymethyl)phenylboronic acid, a key building block in or...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physical state and melting point of 2-Chloro-4-(hydroxymethyl)phenylboronic acid, a key building block in organic synthesis and pharmaceutical development. Understanding these fundamental properties is critical for ensuring material quality, reaction efficiency, and the development of robust synthetic protocols.
Physical State and Appearance
2-Chloro-4-(hydroxymethyl)phenylboronic acid is typically supplied as a solid crystalline powder. The color can range from white to off-white or light yellow. This variation in color may be attributed to minor impurities or the presence of its anhydride, a common characteristic of boronic acids. For laboratory use, the material should be a free-flowing powder, devoid of large aggregates, which ensures ease of handling and accurate measurement for reactions.
Melting Point Analysis
The melting point is a critical quality attribute that provides insights into the purity of a crystalline solid. For 2-Chloro-4-(hydroxymethyl)phenylboronic acid, the melting point is not a sharp, single value but is typically reported as a range.
Summary of Reported Melting Point Data
Parameter
Value
Source
Melting Point
148-151 °C
Chemical Supplier A
Melting Point
145-151 °C
Chemical Supplier B
This range indicates the temperatures from the onset of melting (the appearance of the first liquid droplet) to the completion of melting (the disappearance of all solid material).
Interpretation of the Melting Point Range
The melting point of a pure substance is a characteristic physical property. However, the presence of impurities typically causes a depression and broadening of the melting point range.[1][2] Pure, non-ionic, crystalline organic compounds usually exhibit a sharp melting point range of about 0.5-1.0 °C.[2] A wider range, such as the 3-6 °C observed for 2-Chloro-4-(hydroxymethyl)phenylboronic acid, can suggest the presence of impurities.[3][4] These impurities disrupt the crystal lattice structure, requiring less energy to break the intermolecular forces.[4] Therefore, a narrower melting range is generally indicative of higher purity.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a widely used and reliable technique for determining the melting point of a solid.[5][6]
Principle
A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus.[6] The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range.[7]
Methodology
Sample Preparation:
Ensure the 2-Chloro-4-(hydroxymethyl)phenylboronic acid sample is completely dry and finely powdered. If necessary, gently crush any larger crystals with a spatula on a watch glass.
Dip the open end of a glass capillary tube into the powdered sample.
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into a dense column approximately 2-3 mm in height.[5]
Apparatus Setup:
Insert the capillary tube into the heating block of the melting point apparatus.
Ensure a clear view of the sample through the magnifying lens.
Melting Point Measurement:
Rapid Determination (Optional but Recommended): Initially, heat the sample rapidly (e.g., 10-20 °C per minute) to determine an approximate melting point.[8] This saves time in the subsequent accurate determination.
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.
Insert a new, freshly prepared capillary tube with the sample.
Heat the sample at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[7] A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
Record the Melting Range:
T1 (Onset of Melting): Record the temperature at which the first tiny droplet of liquid is observed.[3]
T2 (Completion of Melting): Record the temperature at which the last solid crystal melts and the entire sample becomes a clear liquid.[3]
The melting point is reported as the range T1 - T2.
Post-Measurement:
Turn off the apparatus and allow it to cool.
Dispose of the used capillary tube in a designated glass waste container.
Workflow Diagram
Caption: Workflow for Capillary Melting Point Determination.
Conclusion
The physical state and melting point are fundamental parameters for the quality control of 2-Chloro-4-(hydroxymethyl)phenylboronic acid. It exists as a white to off-white crystalline solid with a melting point typically in the range of 145-151 °C. A precise determination of the melting point range using a standardized capillary method provides a reliable indication of purity, which is essential for its successful application in research and development. A narrow melting range is a key indicator of a high-purity material, crucial for achieving reproducible results in sensitive applications like Suzuki-Miyaura cross-coupling reactions.
References
University of Colorado, Boulder. (n.d.). Melting Points.
University of California, Los Angeles. (n.d.). Melting Range.
SSERC. (n.d.). Melting point determination.
University of Alberta. (n.d.). Melting point determination.
Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
Edisco. (n.d.). Melting point determination.
Wikipedia. (2026). Melting point.
ChemBAM. (n.d.). Melting Point.
JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds.
Westlab Canada. (2023). Measuring the Melting Point.
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Chloro-4-(hydroxymethyl)phenylboronic acid
Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The focus of this guide is the strategic application of a uniquely functionalized building block, 2-Chloro-4-(hydroxymethyl)phenylboronic acid , in Suzuki-Miyaura couplings. This reagent is of particular interest in drug discovery and development due to the versatile hydroxymethyl group, which can serve as a synthetic handle for further molecular elaboration, and the boronic acid moiety, a key component in many bioactive molecules.[6][7]
The presence of an aryl chloride introduces a specific challenge, as they are generally less reactive than their bromide or iodide counterparts in the critical oxidative addition step of the catalytic cycle.[8][9] Furthermore, the hydroxymethyl group necessitates careful consideration of reaction conditions to prevent unwanted side reactions. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and field-proven protocols to successfully employ 2-Chloro-4-(hydroxymethyl)phenylboronic acid in complex synthetic endeavors.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex, cycling between Pd(0) and Pd(II) oxidation states.[8][10] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates like aryl chlorides.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Steps and Considerations for Aryl Chlorides:
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[11] The Pd(0) catalyst inserts into the carbon-chlorine bond to form a Pd(II) intermediate. To facilitate this step with aryl chlorides, the use of electron-rich and bulky phosphine ligands is crucial.[3][10] These ligands enhance the electron density on the palladium center, promoting its insertion into the C-Cl bond.
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar'B(OH)3]⁻).[1][12][13][14] The choice of base is critical and can significantly influence the reaction's outcome.
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.[8] Bulky ligands can promote this step by bringing the two organic groups on the palladium into close proximity.[8]
The Role of the Hydroxymethyl Group
The presence of a hydroxymethyl group on the boronic acid introduces a potential for side reactions. The hydroxyl group can coordinate to the palladium center or react with the base. While often tolerated, in certain cases, protection of the hydroxyl group may be necessary to achieve high yields and purity.[15] Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.[15] However, a well-optimized protocol can often circumvent the need for this extra synthetic step.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of 2-Chloro-4-(hydroxymethyl)phenylboronic acid with various aryl and heteroaryl halides.
General Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is optimized for coupling with a range of electron-rich and electron-deficient aryl bromides.
Yields are highly substrate and condition-dependent.
Troubleshooting and Field-Proven Insights
Low or No Conversion:
Aryl Chloride Reactivity: Ensure the use of an appropriate catalyst system for less reactive aryl chlorides. Consider switching to a more electron-rich and bulky ligand like XPhos or a Buchwald-type ligand.[3]
Inefficient Catalyst Activation: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for its reduction to the active Pd(0) species.[8]
Oxygen Contamination: Rigorous degassing of solvents and maintenance of an inert atmosphere are critical, as oxygen can deactivate the Pd(0) catalyst.[8]
Side Reactions:
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid. It can be minimized by using anhydrous solvents (if the protocol allows) and ensuring the base is not excessively strong or used in large excess.[8]
Homocoupling: The coupling of two boronic acid molecules can occur, particularly if the reaction is not properly degassed or if a Pd(II) source is used without an efficient reduction step.[8]
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can sometimes be suppressed by adjusting the solvent or base.[8]
Hydroxymethyl Group Interference:
If significant side reactions involving the hydroxymethyl group are observed (e.g., etherification with the solvent or base), consider protecting it as a silyl ether (e.g., TBDMS ether) prior to the coupling reaction. The protecting group can be removed under standard conditions post-coupling.[15]
Conclusion
The Suzuki-Miyaura coupling of 2-Chloro-4-(hydroxymethyl)phenylboronic acid is a powerful tool for the synthesis of functionalized biaryl compounds relevant to drug discovery and materials science. Success with this substrate, particularly when coupled with challenging aryl chlorides, hinges on a solid understanding of the reaction mechanism and careful selection of the catalyst system, ligand, and base. The protocols and insights provided herein serve as a comprehensive guide to navigate the intricacies of this transformation, enabling researchers to efficiently access a wide range of valuable molecular architectures.
Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 8964–8973. [Link]
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
Andrus, M. B., & Song, C. (2001). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Letters, 3(23), 3761–3764. [Link]
Bhanuchandra, M., et al. (2017). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 7(84), 53489-53493. [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
Zhang, Y., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 19(35), 7679-7684. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Wang, L., et al. (2007). Solvent-Free, Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Aryl Chlorides with Arylboronic Acids. Synthetic Communications, 37(14), 2309-2315. [Link]
Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 8964-8973. [Link]
ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(19), 5361-5368. [Link]
Fleck, C., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(18), 6036-6043. [Link]
St. John-Campbell, S., et al. (2025, December 1). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 5(12), 3328–3335. [Link]
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
ChemRxiv. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]
Thomas, A. A., & Denmark, S. E. (2015). Strategies towards chemoselective suzuki-miyaura cross-coupling. Angewandte Chemie International Edition, 54(25), 7144-7166. [Link]
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]
Leman, L. J., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 22(3), 392. [Link]
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... [Link]
Bheemisetty, B., & Lewis, S. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051-060. [Link]
Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2572. [Link]
Lee, S., & Park, K. M. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(39), 5306-5324. [Link]
Lu, Y., et al. (2014). Development of Phenylboronic Acid Containing Mucoadhesive Hydrogel Materials for Ophthalmic Drug delivery applications. Investigative Ophthalmology & Visual Science, 55(13), 2913. [Link]
MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [Link]
Application Notes and Protocols for the Functionalization of 2-Chloro-4-(hydroxymethyl)phenylboronic Acid Derivatives
Introduction: The Strategic Importance of Substituted Phenylboronic Acids Phenylboronic acids and their derivatives are foundational pillars in modern organic synthesis, primarily due to their versatility as coupling par...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives are foundational pillars in modern organic synthesis, primarily due to their versatility as coupling partners in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. Their stability, low toxicity, and the ease with which they can be functionalized make them indispensable building blocks in the synthesis of complex organic molecules.[1][2] Among these, 2-Chloro-4-(hydroxymethyl)phenylboronic acid stands out as a trifunctional reagent, offering orthogonal reactivity at the boronic acid, the chloro substituent, and the hydroxymethyl group. This unique arrangement allows for sequential and site-selective modifications, making it a highly valuable scaffold in the construction of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The presence of a chloro group provides a handle for traditional cross-coupling reactions or nucleophilic aromatic substitution, while the hydroxymethyl group can be engaged in esterification, etherification, or oxidation to an aldehyde or carboxylic acid. The boronic acid moiety is, of course, the gateway to the powerful Suzuki-Miyaura, Chan-Lam, and other related cross-coupling reactions.[5][6] This guide provides a detailed exploration of the functionalization of 2-Chloro-4-(hydroxymethyl)phenylboronic acid and its derivatives, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern these transformations.
Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures through the palladium-catalyzed coupling of an organoboron compound with an organohalide.[5] In the context of 2-Chloro-4-(hydroxymethyl)phenylboronic acid, this reaction can be employed to construct complex biaryl systems, which are prevalent in many biologically active molecules.[7]
Mechanistic Insights: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[8]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-(hydroxymethyl)phenylboronic acid with an Aryl Bromide
This protocol is a generalized procedure adapted from established methods for similar substrates and should be optimized for specific aryl halides.
Materials:
2-Chloro-4-(hydroxymethyl)phenylboronic acid
Aryl bromide (e.g., 4-bromoanisole)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
Potassium carbonate (K₂CO₃) or other suitable base
1,4-Dioxane and Water (solvent mixture)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
Reaction Setup: To a flame-dried Schlenk flask, add 2-Chloro-4-(hydroxymethyl)phenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of dioxane.
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the Schlenk flask containing the reagents.
Catalyst Addition: Add the catalyst solution to the reaction mixture.
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
Parameter
Recommended Range/Value
Notes
Palladium Source
Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
Catalyst choice can significantly impact yield and reaction time.
Ligand
PPh₃, SPhos, XPhos
Bulky, electron-rich phosphine ligands are often effective for challenging substrates.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
The choice of base can influence the rate of transmetalation.
Solvent
Dioxane/H₂O, Toluene/H₂O, DMF
The solvent system should be chosen to ensure solubility of all reactants.
Temperature
80 - 110 °C
Higher temperatures may be required for less reactive aryl chlorides.
Part 2: Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling provides an efficient route to form carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[6] This reaction is particularly advantageous as it often proceeds under milder conditions than its palladium-catalyzed counterparts and can be run open to the air.[9]
Mechanistic Insights: The Copper Catalytic Cycle
The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle.[6]
Ligand Exchange: The amine or alcohol substrate coordinates to the copper center.
Transmetalation: The aryl group from the boronic acid is transferred to the copper.
Reductive Elimination: The aryl group and the heteroatom nucleophile couple to form the product, reducing the copper center.
Oxidation: The copper catalyst is re-oxidized to its active state, often by atmospheric oxygen.
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Protocol 2: Chan-Lam N-Arylation of an Aniline Derivative
This protocol provides a general procedure for the N-arylation of anilines with 2-Chloro-4-(hydroxymethyl)phenylboronic acid.
Materials:
2-Chloro-4-(hydroxymethyl)phenylboronic acid
Aniline derivative (e.g., 4-methoxyaniline)
Copper(II) acetate (Cu(OAc)₂)
Pyridine or Triethylamine (Et₃N)
Dichloromethane (DCM) or Toluene
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Standard laboratory glassware
Procedure:
Reaction Setup: To a round-bottom flask, add 2-Chloro-4-(hydroxymethyl)phenylboronic acid (1.5 mmol), the aniline derivative (1.0 mmol), copper(II) acetate (1.0 mmol), and a magnetic stir bar.
Solvent and Base Addition: Add dichloromethane (15 mL) and pyridine (2.0 mmol).
Reaction: Stir the mixture vigorously at room temperature, open to the air. The reaction is often characterized by a color change from blue to green. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 12 to 72 hours.
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with additional dichloromethane. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-aryl aniline.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Typical Reaction Parameters for Chan-Lam Coupling
Parameter
Recommended Range/Value
Notes
Copper Source
Cu(OAc)₂, CuI, Cu₂O
Copper(II) acetate is the most common and often most effective catalyst.
Base
Pyridine, Et₃N, 2,6-Lutidine
The base can also act as a ligand for the copper catalyst.
Solvent
DCM, Toluene, THF
The choice of solvent can influence reaction rates and yields.
Temperature
Room Temperature to 80 °C
While many reactions proceed at room temperature, heating may be necessary for less reactive substrates.
Part 3: Functionalization of the Hydroxymethyl Group
The hydroxymethyl group on the 2-Chloro-4-(hydroxymethyl)phenylboronic acid scaffold offers a further point of diversification.
Oxidation to the Aldehyde
The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents. This aldehyde can then be used in a variety of subsequent reactions, such as reductive amination or Wittig reactions.
Protocol 3: Oxidation of the Hydroxymethyl Group to an Aldehyde
Materials:
2-Chloro-4-(hydroxymethyl)phenylboronic acid derivative (e.g., the product from a Suzuki or Chan-Lam coupling)
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
Dichloromethane (DCM)
Sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: Dissolve the 2-Chloro-4-(hydroxymethyl)phenylboronic acid derivative (1.0 mmol) in dry dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
Oxidant Addition: Add Dess-Martin periodinane (1.2 mmol) portion-wise to the solution at room temperature.
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Purification: Purify the crude aldehyde by flash column chromatography.
Considerations for Chemoselectivity and Protecting Groups
Given the multiple reactive sites on 2-Chloro-4-(hydroxymethyl)phenylboronic acid, chemoselectivity is a key consideration. In many cases, the inherent reactivity differences between the functional groups allow for selective transformations without the need for protecting groups. For instance, Suzuki-Miyaura and Chan-Lam couplings can often be performed without protecting the hydroxymethyl group.
However, for multi-step syntheses or when using harsher reagents, protection of the hydroxymethyl or boronic acid functionalities may be necessary. The hydroxymethyl group can be protected as a silyl ether (e.g., TBDMS ether) or a benzyl ether. The boronic acid can be protected as a pinacol ester, which also enhances its stability and ease of handling.[10] The pinacol ester can often be used directly in Suzuki-Miyaura couplings.[9]
Conclusion
2-Chloro-4-(hydroxymethyl)phenylboronic acid is a versatile and powerful building block for the synthesis of a wide array of complex organic molecules. Through judicious application of established cross-coupling methodologies such as the Suzuki-Miyaura and Chan-Lam reactions, coupled with the potential for further functionalization of the hydroxymethyl group, researchers can access novel chemical space with applications in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this valuable synthetic intermediate.
References
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(11), 3942–3950.
Chen, W., et al. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.
Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (n.d.). LITHIATION-BORYLATION OF N,N-DIISOPROPYLBENZYLAMINE AND N,N-DIISOPROPYL-3-PHENYLPROPYLCARBAMATE AND SUZUKI-MIYAURA CROSS-COUPLING OF THE RESULTING BORONIC ESTERS. Organic Syntheses.
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Request PDF.
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., & Watson, A. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Semantic Scholar.
Chen, W., et al. (2025). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv.
The Royal Society of Chemistry. (2015).
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Silva, F., et al. (2020).
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
Wikipedia. (2023, December 29). Chan–Lam coupling. In Wikipedia.
Protheragen. (n.d.). Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine.
PubMed. (2018).
Royal Society of Chemistry. (n.d.). Highly efficient one-pot assembly of peptides by double chemoselective coupling. Organic & Biomolecular Chemistry.
MDPI. (n.d.).
Chen, W., et al. (2021). An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin.
PubMed. (2000).
Monfared, A., & Esmaeeli, Z. (2016). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Iranian Journal of Pharmaceutical Research, 15(3), 343–367.
Monfared, A., & Esmaeeli, Z. (2016). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis.
stability of 2-Chloro-4-(hydroxymethyl)phenylboronic acid in aqueous base
Technical Support Center: 2-Chloro-4-(hydroxymethyl)phenylboronic Acid Guide Topic: Navigating the Stability of 2-Chloro-4-(hydroxymethyl)phenylboronic Acid in Aqueous Base Welcome to the technical support guide for 2-Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Chloro-4-(hydroxymethyl)phenylboronic Acid
Guide Topic: Navigating the Stability of 2-Chloro-4-(hydroxymethyl)phenylboronic Acid in Aqueous Base
Welcome to the technical support guide for 2-Chloro-4-(hydroxymethyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in base-mediated reactions like the Suzuki-Miyaura coupling. As Senior Application Scientists, we understand that the success of your experiments hinges on the stability and reactivity of your starting materials. This guide provides in-depth answers to common challenges, explains the chemical principles behind them, and offers robust, field-tested protocols to ensure the integrity of your results.
Section 1: Understanding the Core Instability: Protodeboronation
Q1: I'm experiencing low or inconsistent yields in my Suzuki-Miyaura coupling reactions using 2-Chloro-4-(hydroxymethyl)phenylboronic acid. What is the most likely cause of reagent decomposition?
A1: The primary cause of decomposition for arylboronic acids, including 2-Chloro-4-(hydroxymethyl)phenylboronic acid, in aqueous basic media is an undesired side reaction known as protodeboronation .[1] This is a chemical process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, converting your valuable boronic acid into the simple byproduct, 2-chloro-4-methylphenol.
This presents a fundamental challenge in Suzuki-Miyaura couplings, as the base required to activate the boronic acid for the catalytic cycle is the very same condition that promotes its degradation.[2][3][4] The reaction is particularly sensitive for sterically hindered or electronically modified arylboronic acids, and the ortho-chloro substituent on your specific compound can increase its susceptibility to this decomposition pathway.[5]
The mechanism in basic conditions proceeds through the formation of a more reactive tetrahedral boronate anion, [ArB(OH)3]⁻. This species is then protonated by a proton source, typically water, leading to the cleavage of the C-B bond.[1][6][7]
Fig 2. Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Section 4: Recommended Protocols and Advanced Strategies
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol employs a modern, highly active catalyst system and a mild base to favor the productive coupling pathway over reagent decomposition.
Schlenk flask or reaction vial with a magnetic stir bar
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 2-Chloro-4-(hydroxymethyl)phenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
Catalyst Pre-formation (Optional but Recommended): In a separate small vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of dioxane. Stir for 5-10 minutes. This pre-forms the active catalytic species.
Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk flask containing the solids. The solvent ratio of 5:1 is a common starting point.
Catalyst Addition: Add the catalyst solution to the reaction mixture.
Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 60 °C. Stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). The reaction is often complete within 2-6 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Q4: I've optimized my conditions, but my boronic acid is still degrading faster than it couples. What is the next step?
A4: When dealing with an exceptionally unstable boronic acid or a very challenging (slow-reacting) coupling partner, a "slow-release" strategy is the state-of-the-art solution. [8]This involves using a stabilized boronic acid surrogate that hydrolyzes in situ under the reaction conditions to slowly liberate the free boronic acid.
The most common and effective surrogate is the N-methyliminodiacetic acid (MIDA) boronate. [8]These are air-stable, crystalline solids that are compatible with chromatography. Under the standard basic conditions of a Suzuki coupling (e.g., using K₃PO₄), the MIDA boronate slowly hydrolyzes, maintaining a very low, steady-state concentration of the free, unstable boronic acid. This low concentration is sufficient for the catalytic cycle but minimizes the opportunity for decomposition. [8]Other stabilizing adducts, such as those formed with diethanolamine (DEA), can also be effective.
[11]
Section 5: Storage and Handling
Q5: How should I store 2-Chloro-4-(hydroxymethyl)phenylboronic acid to ensure its long-term stability?
A5: Like most boronic acids, 2-Chloro-4-(hydroxymethyl)phenylboronic acid should be stored as a solid in a tightly sealed container in a cool, dry place, preferably refrigerated and protected from light. Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides), although this is a reversible process upon exposure to water. The primary concern is to avoid prolonged exposure to atmospheric moisture and basic conditions. Do not store it as a pre-made aqueous basic solution, as this will lead to rapid protodeboronation. For experiments, always use freshly prepared solutions.
References
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
Vedejs, E., & Chapman, R. W. (2014). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
Kuvshinov, A. M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry. [Link]
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Chemical Science. [Link]
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
Melamed, E., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
Anderson, K. W., et al. (2006). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
Scientific Figure on ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
Melamed, E., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. [Link]
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]
Figure on ResearchGate. (n.d.). Possible equilibria in aqueous solutions of a boronic acid and a hydroxycarboxylic acid. ResearchGate. [Link]
Hisaeda, Y., et al. (2018). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. ResearchGate. [Link]
Li, Y., et al. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. PMC. [Link]
CNR-IRIS Repository. (2021). Boronic Acid Moieties Stabilize Adhesion of Microalgal Biofilms on Glassy Substrates. [Link]
Sahu, P., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. PubMed. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Identification of Boronic Acid Impurities
For researchers, scientists, and drug development professionals, the purity of boronic acids is not a trivial matter. These versatile reagents, indispensable in modern organic synthesis, particularly in Suzuki-Miyaura cr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purity of boronic acids is not a trivial matter. These versatile reagents, indispensable in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, harbor a deceptive complexity.[1] The very nature of the boron atom makes these compounds susceptible to a unique array of transformations, leading to impurities that can compromise reaction yields, introduce downstream purification challenges, and, most critically, pose potential safety risks. Certain boronic acids and their precursors have been identified as potentially genotoxic, necessitating rigorous control and sensitive detection methods to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[2][3][4]
This guide provides an in-depth comparison of the primary spectroscopic and chromatographic techniques for the identification and quantification of boronic acid impurities. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to construct a robust, self-validating analytical strategy.
The Impurity Landscape: What Are We Looking For?
Understanding the types of impurities common to boronic acids is the foundational step in selecting an appropriate analytical method. These impurities arise from synthesis, degradation, or inherent chemical equilibria.
Boroxines (Anhydrides) : Boronic acids readily undergo reversible dehydration to form cyclic trimers known as boroxines.[5][6] This equilibrium is a significant complicating factor in analysis, as it can lead to complex or broadened signals in NMR and the appearance of higher molecular weight species in mass spectrometry.[5][7][8] The position of this equilibrium is influenced by solvent, concentration, and temperature.
Starting Materials and Reagents : Incomplete reactions can leave residual starting materials, such as organohalides or diboron esters, and reagents in the final product.[5]
Degradation Products : Boronic acids are susceptible to several degradation pathways:
Protodeboronation : The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, can occur under various conditions, particularly for electron-rich or sterically hindered arylboronic acids.[2][9]
Oxidation : Exposure to air can lead to the oxidation of the boronic acid, often forming the corresponding phenol or alcohol.[5][10]
Hydrolysis : Boronate esters, often used as more stable surrogates, can hydrolyze back to the parent boronic acid, especially under typical reversed-phase HPLC conditions.[11][12]
Isomers : In certain cases, such as with allenylboronic acids, isomerization to a more stable form like propargylboronic acid can occur.[5]
Core Analytical Techniques: A Comparative Analysis
The choice of analytical technique is dictated by the specific impurity being targeted, the required sensitivity, and the sample matrix. No single method is universally superior; rather, a multi-technique approach often provides the most comprehensive impurity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is unparalleled for its ability to provide detailed structural information and to probe the dynamic equilibria inherent to boronic acids.
¹¹B NMR Spectroscopy : This is the most direct method for observing the boron atom itself. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state.[13]
Causality : A trigonal planar, sp²-hybridized boron in a boronic acid typically resonates at a downfield chemical shift (e.g., δ 29 ppm). Upon complexation with a diol or under basic conditions, the boron atom becomes tetrahedral and sp³-hybridized, causing a significant upfield shift in the ¹¹B NMR spectrum (e.g., δ 3-9 ppm).[13][14][15] This makes ¹¹B NMR an excellent tool for distinguishing between the free acid, boronate esters, and other boron-containing species.[16][17]
¹H and ¹³C NMR Spectroscopy : These standard NMR techniques are essential for characterizing the organic structure of the boronic acid and its carbon-containing impurities. They can identify residual starting materials, solvents, and degradation products like the protodeboronated arene.[5] The presence of boroxines can sometimes complicate ¹H NMR spectra, causing peak broadening or multiple sets of signals.[5] Dissolving the sample in a coordinating solvent like methanol-d4 can often break up the boroxine trimer, simplifying the spectrum.[5]
Mass Spectrometry (MS) Coupled with Chromatography: For Sensitivity and Specificity
Pairing the separation power of chromatography with the sensitive and specific detection of mass spectrometry is the cornerstone of trace-level impurity analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the premier technique for quantifying trace-level and potentially genotoxic impurities in complex matrices.[1][18]
Expertise : Many boronic acids can be successfully ionized and quantified without derivatization using electrospray ionization (ESI), often in negative mode to form the [M-H]⁻ ion.[18][19] The high selectivity of Multiple Reaction Monitoring (MRM) in tandem MS allows for confident quantification even at ng/mL to pg/mL levels.[1][18] This high sensitivity is crucial for controlling impurities to the low ppm levels required by regulatory bodies like the ICH.[3][20]
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is well-suited for identifying and quantifying volatile impurities, such as residual solvents or certain starting materials.[21]
Causality : Since boronic acids themselves are generally not volatile, their analysis by GC often requires a derivatization step to improve volatility and thermal stability.[1][3] This adds a step to the workflow but enables the high separation efficiency of GC to be applied. For some impurities like bis(pinacolato)diboron (BPD), direct analysis without derivatization is possible.[3]
Vibrational Spectroscopy (FTIR & Raman): The Functional Group Fingerprint
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.[22][23]
Trustworthiness : While not typically used for quantification of trace impurities, FTIR and Raman are valuable for confirming the identity of the bulk material and identifying major structural changes. For instance, the characteristic B-O-H and O-H stretching and bending vibrations can be observed.[24] In specialized applications, these techniques can be used to study the B-N dative bond in boronic acid derivatives like MIDA esters.[25] IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman is sensitive to those that cause a change in polarizability.[22][26] This complementarity means that what is a weak signal in one technique may be strong in the other.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely available technique for routine purity analysis and quality control.[27][28]
Application : It is excellent for separating and quantifying impurities that possess a UV chromophore. Many boronic acids and their related aromatic impurities are UV-active, making this a straightforward approach for purity assessment by area normalization.[21] However, its sensitivity is generally lower than MS-based methods, typically in the µg/mL to ng/mL range.[1] A significant challenge can be the poor retention of some hydrophilic boronic acids on traditional reversed-phase columns.[12] Method development often involves screening different columns and mobile phase conditions (e.g., high pH, ion-pairing reagents) to achieve adequate separation.[11][12][29]
Data-Driven Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed techniques for boronic acid impurity analysis.
Technique
Principle
Selectivity
Sensitivity (Typical LOQ)
Derivatization
Typical Application
¹¹B NMR
Nuclear magnetic resonance of the ¹¹B nucleus
Very High (for Boron species)
mg/mL
Not required
Structural analysis, speciation of boron (acid vs. ester), pKa determination.
LC-MS/MS
Chromatographic separation followed by mass-based detection and fragmentation
May be required for compounds lacking a chromophore
Routine purity checks, quantification of known UV-active impurities.[27]
FTIR/Raman
Absorption or scattering of infrared radiation due to molecular vibrations
Moderate
% level
Not required
Bulk material identification, functional group analysis, characterization of derivatives.[24][25]
Experimental Protocols & Workflows
A self-validating system relies on robust and well-documented protocols. Below are representative workflows for the characterization of boronic acid impurities.
General Workflow for Impurity Identification
The logical flow for identifying an unknown impurity in a boronic acid sample integrates multiple techniques to build a complete picture.
Caption: Workflow for Boronic Acid Impurity Identification.
Protocol 1: ¹¹B NMR Analysis for Boroxine and Ester Formation
Objective : To assess the presence of boroxine and determine the hybridization state of the boron atom.
Sample Preparation : Dissolve ~10 mg of the boronic acid sample in 0.6 mL of a non-coordinating deuterated solvent (e.g., CDCl₃, Acetone-d₆). To assess the equilibrium with the monomer, prepare a second sample in a coordinating solvent like Methanol-d₄.[5]
Causality: Methanol can act as a Lewis base, coordinating to the boron and breaking up the boroxine trimer, allowing for clearer observation of the monomeric boronic acid.
Instrumentation : Use a high-field NMR spectrometer equipped with a broadband probe. Quartz NMR tubes are recommended to avoid a broad background signal from borosilicate glass, although modern instruments can often shim this out effectively.[14]
Acquisition : Acquire a standard ¹¹B NMR spectrum. A reference standard (e.g., BF₃·OEt₂) can be used. Typical acquisition times are short due to the high natural abundance and sensitivity of the ¹¹B nucleus.
Data Analysis :
Identify the chemical shift of the main boron signal. A peak around δ 20-30 ppm is characteristic of the sp²-hybridized boronic acid/boroxine.
A peak at a more upfield chemical shift (e.g., δ 5-15 ppm) would indicate the presence of an sp³-hybridized boronate ester or other tetracoordinate species.[15]
Compare the spectra in the coordinating and non-coordinating solvents. A significant change in the spectrum, such as the sharpening of peaks or a shift in equilibrium, confirms the presence of dynamic species like boroxines.
Protocol 2: LC-MS/MS Method for Trace Impurity Quantification
Objective : To develop a sensitive method for quantifying a known impurity in a boronic acid API. This protocol is based on a method for underivatized boronic acids.[18]
Chromatographic System :
Column : Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent.
Mobile Phase A : 0.1% Ammonia in Water.
Mobile Phase B : Acetonitrile.
Flow Rate : 0.25 mL/min.
Gradient : 15% B for 2 min, ramp to 90% B over 4 min, hold for 5 min, return to initial conditions.
Column Temperature : 40°C.
Causality: A high pH mobile phase can help with the retention and peak shape of acidic analytes on reversed-phase columns.
Trustworthiness: ESI in negative mode is often more sensitive for boronic acids, which can readily lose a proton to form an anion.[18] MRM provides high selectivity by monitoring a specific precursor-to-product ion transition.
Method Development & Validation :
Tuning : Infuse a standard solution of the target impurity to optimize MS parameters (e.g., fragmentor voltage, collision energy) for the specific MRM transitions.
Validation : Perform method validation according to ICH guidelines, assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[18] A typical concentration range could be from 0.05 ppm to 5 ppm relative to the API concentration.[18]
Caption: LC-MS/MS (MRM) Workflow for Impurity Quantification.
Conclusion
The spectroscopic and chromatographic analysis of boronic acid impurities is a multifaceted challenge that demands a deep understanding of their unique chemistry. There is no "one-size-fits-all" solution. An effective impurity control strategy leverages the structural elucidation power of NMR, the high sensitivity of LC-MS/MS for trace analysis, and the routine utility of HPLC-UV. By understanding the causality behind method selection—why ¹¹B NMR is ideal for speciation, or why negative mode ESI is effective for ionization—researchers can develop robust, self-validating analytical systems. This ensures not only the quality and consistency of chemical syntheses but also the safety and integrity of the final pharmaceutical products.
References
BenchChem.
Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
The Journal of Organic Chemistry (2022).
The Journal of Organic Chemistry (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
BenchChem.
Journal of Pharmaceutical Sciences (2000).
MDPI (2022).
ResearchGate.
Analytical Chemistry (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
ACS Publications.
BenchChem. Identifying and characterizing impurities in allenylboronic acid samples.
Analytical Methods (2014).
The Journal of Physical Chemistry A (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)
ResearchGate.
organic-chemistry.org. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
AIP Publishing (2018). DFT, FT-IR, FT-Raman and vibrational studies of 3-methoxyphenyl boronic acid.
LCGC International (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
Journal of Chemical and Pharmaceutical Research (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
Journal of Pharmaceutical and Biomedical Analysis (2018). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
ACS Publications.
MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
Vibr
ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]
Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives.
MolecularCloud. A Comprehensive Overview of Boronic Acids & Derivatives. [Link]
Journal of Organic Chemistry (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
Journal of Physical Chemistry A (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂ (R = H, H₃C, H₂N, HO, and F)
A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-(hydroxymethyl)phenylboronic acid
As researchers engaged in the complex landscape of drug discovery and development, our meticulous handling of specialized reagents is fundamental to both experimental success and personal safety. 2-Chloro-4-(hydroxymethy...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers engaged in the complex landscape of drug discovery and development, our meticulous handling of specialized reagents is fundamental to both experimental success and personal safety. 2-Chloro-4-(hydroxymethyl)phenylboronic acid is a valuable building block in organic synthesis, but like all boronic acids, it demands respect and a thorough understanding of its hazard profile. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the highest degree of care.
Hazard Profile: An Evidence-Based Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for every novel compound is not always available, we can construct a reliable hazard profile by examining closely related analogs. Data from SDSs for compounds like 4-(Hydroxymethyl)phenylboronic acid and the broader class of phenylboronic acids provide a consistent and cautionary overview.[1][2] The primary hazards associated with this class of compounds are summarized below.
Hazard Classification
GHS Hazard Statement
Key Precautionary Action
Representative Sources
Acute Oral Toxicity
H302: Harmful if swallowed
P270: Do not eat, drink or smoke when using this product.
It is crucial to recognize that boronic acids are often fine, lightweight powders. This physical property increases the risk of generating airborne dust, which can be easily inhaled or settle on surfaces, leading to unintentional contact.[9] Therefore, all handling procedures must be designed to mitigate dust formation.
The Core Principle: A Risk-Based Approach to PPE Selection
The foundation of laboratory safety is the "Hierarchy of Controls," which prioritizes engineering and administrative controls over PPE.[10][11] PPE is the final, critical barrier between you and the chemical hazard.[12] The specific PPE required is not static; it must be adapted to the task at hand. A hazard assessment is required to determine the potential risks and select the appropriate protective equipment.[12][13]
The following decision workflow illustrates how to select the appropriate level of PPE based on the specific laboratory operation.
Caption: PPE selection workflow based on the physical form of the chemical and the potential for exposure.
Task-Specific PPE Protocols
Here we detail the step-by-step methodologies for common laboratory tasks involving 2-Chloro-4-(hydroxymethyl)phenylboronic acid.
Protocol 1: Handling Solids (Weighing and Aliquoting)
This operation presents a primary risk of dust inhalation and surface contamination. The causality behind these steps is to contain the solid and prevent it from becoming airborne.
Preparation: Ensure a certified chemical fume hood or a ventilated balance enclosure is used for this procedure.[14] Gather all necessary equipment (spatulas, weigh boats, vials) before starting.
Don PPE: At a minimum, don a properly fitting lab coat, nitrile gloves, and safety glasses with side-shields that conform to ANSI Z87 standards.[2][10]
Weighing: Carefully open the reagent container inside the ventilated space. Use a clean spatula to transfer the solid to a weigh boat. Avoid tapping or dropping the material, which can generate dust.[9]
Transfer: Promptly transfer the weighed solid into its destination vessel.
Cleanup: Close the primary reagent container tightly. Using a damp paper towel, gently wipe down the spatula, weigh boat, and any surfaces within the hood that may have been exposed to dust. Dispose of the towel and weigh boat as solid hazardous waste.
Doff PPE: Remove gloves using the proper technique (see Section 4) and dispose of them. Wash hands thoroughly.
Protocol 2: Preparing Solutions and Running Reactions
This phase introduces the risk of chemical splashes, which necessitates an upgrade in eye protection.
Preparation: All work must be conducted in a certified chemical fume hood.[14] Ensure an eyewash station and safety shower are accessible and unobstructed.[14]
Don PPE: Don a lab coat and nitrile gloves. Crucially, wear chemical splash goggles instead of safety glasses.[10] For procedures with a higher splash risk (e.g., pouring larger volumes, heating, or working under pressure), a face shield must be worn over the goggles, and a chemical-resistant apron should be worn over the lab coat.[10][12]
Procedure: Slowly add the solid reagent to the solvent with stirring to prevent splashing. If heating is required, ensure smooth boiling and be vigilant for pressure changes.
Post-Reaction: Allow the reaction mixture to cool completely before workup. Handle all liquid transfers with care.
Cleanup: All contaminated glassware must be rinsed with an appropriate solvent within the fume hood before being removed for final cleaning. Collect all rinsate as liquid hazardous waste.
Doff PPE: Carefully remove protective equipment in the correct order to prevent self-contamination (see Section 4). Wash hands and forearms thoroughly.
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to its effectiveness and preventing cross-contamination.
Donning (Putting On) Sequence:
Lab Coat: Fasten completely.
Eye/Face Protection: Put on goggles and, if needed, a face shield.
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
This process is designed to contain contaminants.
Gloves: This is the most likely contaminated item. Remove them first using a "glove-in-glove" technique. With one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the bare hand under the cuff of the remaining glove and peel it off, also inside out, over the first glove. Dispose of them immediately in a hazardous waste container.[5]
Face Shield/Apron: If used, remove them next.
Goggles: Remove by handling the strap, not the front.
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outside folded inward.
Hand Hygiene: Wash hands and forearms thoroughly with soap and water.[15]
Emergency Procedures and Decontamination
In the event of an exposure, immediate and correct action is vital.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.[2]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][9]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal of Contaminated Materials
Proper disposal is the final step in the safe handling lifecycle of a chemical.
Contaminated PPE: All disposable PPE, such as gloves, bench paper, and weigh boats, that has come into contact with 2-Chloro-4-(hydroxymethyl)phenylboronic acid must be disposed of as solid hazardous chemical waste.[1]
Chemical Waste: Unused reagent and any solutions containing it must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[16] The label should include the full chemical name and associated hazards.[16] Never dispose of boronic acids down the drain.[17] Always follow your institution's specific guidelines for hazardous waste disposal, managed by your Environmental Health and Safety (EHS) department.[16]
By integrating these principles and protocols into your daily laboratory work, you build a robust culture of safety. This diligent, risk-based approach ensures that powerful chemical tools like 2-Chloro-4-(hydroxymethyl)phenylboronic acid can be used effectively and, most importantly, safely.
References
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. [Link]
Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). [Link]
NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [Link]
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]
Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
Phenyl boronic acid Safety Data Sheet. S D Fine-Chem Limited. [Link]
Safety Data Sheet: Phenyl boronic acid-d5. Chemdox. [Link]